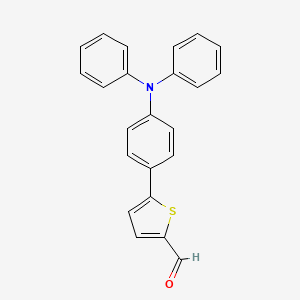

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Descripción general

Descripción

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C23H17NOS and its molecular weight is 355.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Condensation Reactions: The aldehyde functional group can form double bond π-bridges with amines via condensation reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and in the development of new materials[][1].

Biology: The compound has been utilized in the development of fluorescent probes for biological imaging.

Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.

Industry: It is used in the production of advanced materials and as a component in various industrial processes[][1].

Mecanismo De Acción

The mechanism of action of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde involves its ability to form π-bridges with amines via condensation reactions . This property is exploited in the development of fluorescent probes and other materials. The compound’s unique structure allows it to interact with various molecular targets and pathways, leading to its diverse applications.

Comparación Con Compuestos Similares

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

Triphenylamine Derivatives: These compounds share a similar core structure and exhibit comparable properties.

Thiophene Derivatives: Compounds with thiophene rings also show similar reactivity and applications.

Aldehyde-Containing Compounds: These compounds can undergo similar condensation reactions and are used in various synthetic applications.

The uniqueness of this compound lies in its combination of a triphenylamine core with a thiophene-2-carbaldehyde moiety, which imparts distinct properties and reactivity .

Actividad Biológica

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a compound of increasing interest in biological research due to its potential applications in medicinal chemistry and photonics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H17NOS. It features a thiophene ring and an aldehyde functional group, which are crucial for its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, such as condensation with amines, leading to the formation of more complex molecules.

| Property | Value |

|---|---|

| Molecular Weight | 365.45 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 18458010 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines, including HeLa (cervical), A2780 (ovarian), and MCF-7 (breast) cells.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of compounds derived from this compound, several derivatives exhibited significant cytotoxic effects. The IC50 values ranged from 0.50 to 3.58 μM across different cell lines, indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to cell proliferation |

| Receptor Modulation | Alters signaling pathways through receptor interaction |

Photophysical Properties

In addition to its biological activity, this compound has been investigated for its photophysical properties. It demonstrates aggregation-induced emission (AIE), making it suitable for applications in bioimaging and phototherapy.

Case Study: Imaging Applications

A derivative of the compound was developed into a two-photon fluorescent probe that showed excellent brain vasculature imaging capabilities. This probe exhibited high brightness and improved photostability, which are critical for in vivo imaging applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds derived from this compound. Variations in substituents on the phenyl rings or modifications to the thiophene structure can significantly impact the potency and selectivity of these compounds against target cells.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituent Position | Changes binding affinity to target enzymes |

| Type of Substituent | Alters solubility and cellular permeability |

Propiedades

IUPAC Name |

5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTDKNZISWUVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594040 | |

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291279-14-6 | |

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.